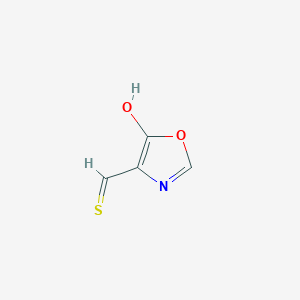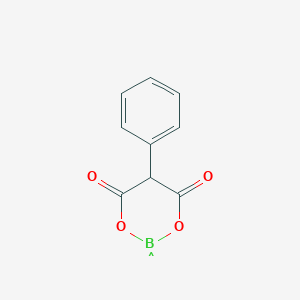
3-(Dipropylamino)-3,4-dihydro-2H-1-benzothiopyran-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dipropylamino)-3,4-dihydro-2H-1-benzothiopyran-5-ol is an organic compound that belongs to the class of benzothiopyrans This compound is characterized by the presence of a dipropylamino group attached to a dihydrobenzothiopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dipropylamino)-3,4-dihydro-2H-1-benzothiopyran-5-ol typically involves the reaction of a suitable benzothiopyran precursor with dipropylamine. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Dipropylamino)-3,4-dihydro-2H-1-benzothiopyran-5-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The dipropylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-(Dipropylamino)-3,4-dihydro-2H-1-benzothiopyran-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(Dipropylamino)-3,4-dihydro-2H-1-benzothiopyran-5-ol involves its interaction with specific molecular targets and pathways. The dipropylamino group plays a crucial role in its activity, allowing it to interact with enzymes and receptors in biological systems. The compound may modulate various signaling pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Dipropylamine: A secondary amine with similar structural features but lacking the benzothiopyran ring.
3-Dipropylamino-1,2-propanediol: Another compound with a dipropylamino group but different core structure.
Uniqueness
3-(Dipropylamino)-3,4-dihydro-2H-1-benzothiopyran-5-ol is unique due to its benzothiopyran ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar functional groups but different core structures .
Properties
CAS No. |
109140-21-8 |
|---|---|
Molecular Formula |
C15H23NOS |
Molecular Weight |
265.4 g/mol |
IUPAC Name |
3-(dipropylamino)-3,4-dihydro-2H-thiochromen-5-ol |
InChI |
InChI=1S/C15H23NOS/c1-3-8-16(9-4-2)12-10-13-14(17)6-5-7-15(13)18-11-12/h5-7,12,17H,3-4,8-11H2,1-2H3 |
InChI Key |
SFLCTKUTPODWQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1CC2=C(C=CC=C2SC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


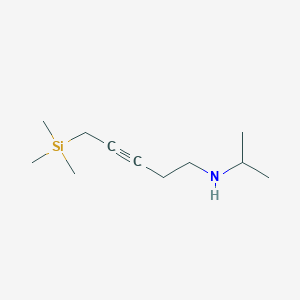

![2-([1,1'-Biphenyl]-4-yl)-5-[3-([1,1'-biphenyl]-4-yl)propyl]-1,3,4-oxadiazole](/img/structure/B14317599.png)
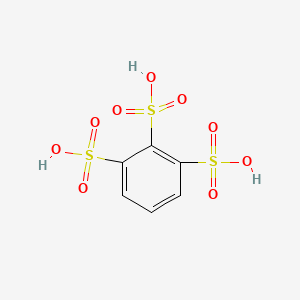
![2-{[4-(2-Hydroxyethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-ol](/img/structure/B14317612.png)

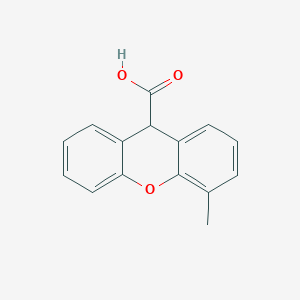



![7-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid](/img/structure/B14317659.png)
